Idrapril vs. Captopril: Quantified Reduction in Cough-Inducing Potential (Preclinical Model)
Idrapril differentiates from captopril in a preclinical model of cough liability, which is a key determinant in selecting an ACE inhibitor for respiratory-sensitive research models. In guinea pigs, idrapril was found to potentiate capsaicin-induced bronchoconstriction significantly less than captopril, a finding directly reported in the primary pharmacology paper [1].
| Evidence Dimension | Potentiation of capsaicin-induced bronchoconstriction (cough model) |
|---|---|
| Target Compound Data | Less effective than captopril |
| Comparator Or Baseline | Captopril |
| Quantified Difference | Idrapril potentiated the response less effectively than captopril |
| Conditions | Guinea pig model; capsaicin-induced bronchoconstriction |
Why This Matters
This data provides a direct, preclinical rationale for selecting idrapril over captopril in studies where minimizing cough reflex activation is critical, offering a tangible, model-based differentiator for procurement.
- [1] Subissi, A., Criscuoli, M., Sardelli, G., Guelfi, M., & Giachetti, A. (1992). Pharmacology of Idrapril: A New Class of Angiotensin Converting Enzyme Inhibitors. Journal of Cardiovascular Pharmacology, 20(1), 139-146. View Source
